2,6-DI-Tert-butylanthracene
Description
Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Science
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.orgnih.gov These molecules are of significant interest in contemporary chemical science due to their unique electronic, optical, and magnetic properties stemming from their extended π-conjugated systems. rsc.org PAHs are foundational components in the development of organic semiconductors, finding applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. psu.edu Their planar structures facilitate π-π stacking, which is crucial for charge transport in organic electronic devices. acs.org The inherent properties of PAHs, such as high thermal stability and charge carrier mobility, make them robust materials for these applications. psu.eduguidechem.com Furthermore, the ability to modify the chemical structure of PAHs through substitution allows for the fine-tuning of their properties to meet specific device requirements. rsc.org
Theoretical Frameworks for Steric Hindrance in Aromatic Systems
Steric hindrance is a critical concept in understanding the reactivity and properties of substituted aromatic systems. It refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. libretexts.org In aromatic systems, bulky substituents can cause significant deviations from planarity. researchgate.netkochi-tech.ac.jp This distortion of the aromatic backbone can have profound effects on the molecule's electronic properties and reactivity. kochi-tech.ac.jp For instance, increased steric strain in the "bay-region" of some PAHs can enhance their tumorigenic activity. nih.gov
Theoretical models, such as those based on computational chemistry, are employed to predict and rationalize the effects of steric hindrance. acs.org These models can calculate the energetic penalties associated with steric strain and predict how this strain will influence reaction pathways. acs.org For example, as steric hindrance increases in reactions of anion radicals with alkyl halides, the mechanistic preference can shift from a substitution (SUB) mechanism to an electron transfer (ET) mechanism. acs.org This shift is attributed to the increasing difficulty for the reactants to achieve the crowded transition state required for substitution. libretexts.org
Research Landscape and Significance of Alkyl-Substituted Anthracenes
Alkyl-substituted anthracenes represent a significant area of research within the broader field of PAHs. The introduction of alkyl groups, such as the tert-butyl group, onto the anthracene (B1667546) core can dramatically alter the molecule's properties. These substituents can increase solubility, which is advantageous for solution-based processing of organic electronic materials. chemrxiv.org They also provide kinetic stability to the polyaromatic system. chemrxiv.org
Research has shown that the position of alkyl substitution on the anthracene ring is crucial. For example, a tert-butyl group at the 2-position does not quench fluorescence, whereas substitution at the 9-position can lead to photoreactivity and a lack of fluorescence under certain conditions. anu.edu.au The steric bulk of alkyl groups can also be exploited to control the regioselectivity of chemical reactions. researchgate.net Furthermore, alkyl-substituted anthracenes are important precursors in the synthesis of more complex molecules, including advanced materials and natural products. acs.orgrsc.org
Specific Research Focus on 2,6-Di-Tert-butylanthracene Architecture
The this compound architecture has garnered specific research interest due to the symmetrical placement of the bulky tert-butyl groups. This substitution pattern influences the molecule's electronic structure and packing in the solid state, making it a valuable building block for various applications. It has been used in the synthesis of materials for organic electronics, such as derivatives for OLEDs that exhibit high thermal stability and efficient green emission. psu.edu The tert-butyl groups in the 2 and 6 positions enhance the stability and solubility of the resulting materials. chemrxiv.org
Furthermore, this compound serves as a key starting material for the synthesis of other functional molecules. For instance, it can be oxidized to produce 2,6-di-tert-butylanthraquinone, an important industrial chemical. acs.org It has also been used as a precursor for sterically encumbered photoredox catalysts and complex triptycene (B166850) structures. researchgate.netrsc.org The defined and sterically hindered nature of the this compound scaffold makes it an excellent platform for studying structure-property relationships in substituted PAHs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577760 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62375-58-0 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,6 Di Tert Butylanthracene
Established Synthetic Pathways to 2,6-Di-Tert-butylanthracene
The synthesis of this compound can be achieved through several reliable methods, primarily involving the aromatization of a dihydroanthracene intermediate or the direct alkylation of anthracene (B1667546).
Dehydrogenation Routes from Dihydroanthracene Precursors
One common synthetic approach involves the dehydrogenation of a di-tert-butyldihydroanthracene intermediate. researchgate.net This method is particularly useful as it can lead to specific isomers depending on the starting material and reaction conditions. For instance, the dehydrogenation of certain mono- and di-tert-butyldihydroanthracenes has been investigated as a viable route to the corresponding tert-butylanthracenes. researchgate.net Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and o-chloranil are effective for this transformation. researchgate.net
However, the choice of dehydrogenating agent is critical, as some reagents can induce rearrangements. The use of trityl trifluoroacetate (B77799), generated in situ from trityl alcohol in trifluoroacetic acid, can lead to disproportionation, yielding a mixture of anthracene, 2-tert-butylanthracene (B94940), and the desired this compound. researchgate.netresearchgate.net Similarly, treating 9,10-di-tert-butyl-9,10-dihydroanthracene with trityl trifluoroacetate also results in a mixture containing this compound. thieme-connect.de
Acid-Catalyzed Alkylation Strategies
Direct alkylation of anthracene represents a more direct approach to this compound. This is typically achieved through a Friedel-Crafts-type reaction using an alkylating agent in the presence of a strong acid or Lewis acid catalyst. smolecule.com
A widely used method involves reacting anthracene with tert-butyl alcohol in the presence of trifluoroacetic acid. rsc.orglookchem.comgoogle.com This reaction, when refluxed for an extended period, can produce this compound in moderate yields. rsc.org One specific procedure involves heating a mixture of anthracene and tert-butyl alcohol in trifluoroacetic acid at 120°C for 24 hours, resulting in a 47.5% yield of the product. rsc.org Other Lewis acids like aluminum chloride (AlCl₃) can also catalyze the alkylation of anthracene with tertiary butyl chloride to yield the 2,6-disubstituted product. smolecule.com The reaction conditions can be tuned to influence the product distribution, though the formation of the 2,6- and 2,7-di-tert-butylanthracene isomers is common. lookchem.com
| Alkylation Method | Alkylating Agent | Catalyst/Solvent | Conditions | Yield |
| Friedel-Crafts | tert-butyl alcohol | Trifluoroacetic acid | Reflux, 24h | 47.5% rsc.org |
| Friedel-Crafts | tertiary butyl chloride | AlCl₃ | 70°C | - smolecule.com |
Core Functionalization Reactions of the Anthracene Moiety
The electron-rich nature of the anthracene core, particularly at the 9- and 10-positions, allows for a variety of functionalization reactions. The tert-butyl groups at the 2- and 6-positions sterically hinder reactions at adjacent sites while enhancing the solubility of the resulting derivatives.
Electrophilic Substitution at the 9,10-Positions: Halogenation and Formylation
Halogenation: The 9,10-positions of this compound are highly susceptible to electrophilic attack. Bromination, for example, can be readily achieved. Treating a solution of this compound in carbon tetrachloride with bromine leads to the formation of 9,10-dibromo-2,6-di-tert-butylanthracene (B3126248) in high yield. psu.edu This dibromo derivative serves as a key intermediate for further synthetic modifications. psu.edu
Formylation: Formylation, another important electrophilic substitution, can be selectively introduced at the 9-position. The Vilsmeier-Haack reaction, using a reagent like N,N-dimethylformamide (DMF) and phosphoryl chloride, is effective for this purpose. daneshyari.comresearchgate.net For instance, formylation of this compound has been reported to yield this compound-9-carbaldehyde in high yield. chemrxiv.org This aldehyde is a versatile building block for constructing more complex molecular architectures. daneshyari.comchemrxiv.org
| Reaction | Reagents | Position(s) Functionalized | Product |
| Bromination | Br₂ in CCl₄ | 9,10 | 9,10-dibromo-2,6-di-tert-butylanthracene psu.edu |
| Formylation | DMF, POCl₃ | 9 | 2,6-di-tert-butyl-9-formylanthracene daneshyari.com |
Introduction of Cyano Groups and Other Electron-Withdrawing Functionalities
The introduction of electron-withdrawing groups, such as cyano (-CN) groups, is crucial for tuning the electronic properties of the anthracene core for applications in organic electronics. Cyano groups can be introduced onto the 9,10-positions, often starting from the corresponding bromo-derivative. The conversion of 9,10-dibromo-2,6-di-tert-butylanthracene to 9,10-dicyano-2,6-di-tert-butylanthracene can be accomplished, creating a molecule with significant electron-accepting character. psu.edu This dinitrile derivative is a precursor to other functional materials, such as those incorporating oxadiazole moieties, which are known for their electron-transport properties. psu.edu
Derivatization Strategies Utilizing this compound as a Building Block
The functionalized derivatives of this compound are valuable building blocks for the synthesis of larger, more complex systems for materials science.
For example, 2,6-di-tert-butyl-9-formylanthracene can be reacted with ortho-phenanthrolines-5,6-diketone and ammonia (B1221849) to form complex heterocyclic structures like 2-(2,6-di-tert-butylanthracen-9-yl)-1H-imidazo[4,5-f] Current time information in Santa Cruz, CA, US.uni-tuebingen.de phenanthroline (BAIP). daneshyari.com This parent compound can be further modified, for instance, through cyanylation, to produce materials with specific photophysical properties, such as blue light emission for organic light-emitting diodes (OLEDs). daneshyari.com
Furthermore, this compound and its derivatives have been used in cycloaddition reactions with fullerenes. researchgate.net The anthracene moiety can act as a diene in a Diels-Alder reaction, forming adducts with C₆₀. researchgate.net The bulky tert-butyl groups influence the stability and reactivity of these adducts. researchgate.net These derivatization strategies highlight the versatility of this compound as a foundational scaffold for creating sophisticated, functional organic materials.
Diels-Alder Cycloaddition Reactions and Resulting Adducts
The anthracene core of this compound readily participates in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for constructing three-dimensional triptycene-based structures.
Synthesis of Triptycene (B166850) Derivatives
The reaction of this compound with various dienophiles leads to the formation of triptycene derivatives. For instance, its reaction with p-benzoquinone in acetic acid, sometimes in the presence of a catalyst like CuCl, yields triptycene-1,4-quinone derivatives. mit.edu These triptycene quinones serve as key intermediates for further functionalization. researchgate.net Another example is the Diels-Alder addition of benzyne (B1209423) to 9,10-disubstituted-2,6-di-tert-butylanthracenes, which produces the corresponding triptycene frameworks. mdpi.comresearchgate.net The bulky tert-butyl groups at the 2 and 6 positions can influence the regioselectivity of the cycloaddition and impart specific properties to the resulting triptycene molecules. The yield of these reactions can be moderate, with one report noting a 15% yield for the reaction between this compound and 4,5-dimethoxybenzyne. cardiff.ac.uk
A notable application of this methodology is in the synthesis of molecular machines. For example, 2,6-di-tert-butyl-9,10-diferrocenyltriptycene was synthesized via a Suzuki cross-coupling of 9,10-dibromo-2,6-di-tert-butylanthracene with ferrocenylboronic acid, followed by a Diels-Alder reaction with benzyne. mdpi.comresearchgate.net
Formation of Chiral Molecular Architectures
The Diels-Alder reaction of this compound can be employed to create chiral molecules with defined stereochemistry. A highly diastereo-discriminating Diels-Alder reaction between C2h-symmetric this compound and fumaric acid di(-)menthyl ester, catalyzed by aluminum chloride, serves as the key stereochemistry-introducing step in the synthesis of a chiral diketone. researchgate.net This demonstrates the potential to control the three-dimensional arrangement of atoms in the resulting triptycene-based structures, which is crucial for applications in areas like chiral recognition and asymmetric catalysis.
Oxidation Reactions to Anthraquinone (B42736) Derivatives
This compound can be oxidized to its corresponding anthraquinone derivative, 2,6-di-tert-butylanthraquinone. This transformation is a key step in various synthetic pathways. A common method involves the use of chromium trioxide (CrO3) in a mixture of acetic acid and water, with the reaction being refluxed for several hours. rsc.org Another approach utilizes hydrogen peroxide as the oxidant in the presence of a Brønsted acidic ionic liquid catalyst, which has been shown to give high yields of up to 92% and offers the advantage of catalyst recyclability. acs.org The resulting 2,6-di-tert-butylanthraquinone is a valuable intermediate, for instance, in the production of hydrogen peroxide. acs.org
| Oxidizing Agent | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chromium trioxide (CrO3) | Acetic acid, Water | Reflux, 4 hours | Not specified | rsc.org |
| Hydrogen peroxide (H2O2) | Brønsted acidic ionic liquid | 65 °C, 6 hours | Up to 92% | acs.org |
Coupling Reactions for Extended π-Systems and Molecular Frameworks
Coupling reactions provide a powerful strategy to extend the π-conjugated system of this compound, leading to the formation of larger molecular frameworks with interesting electronic and photophysical properties.
Synthesis of Fluorene-Anthracene Conjugates
The synthesis of fluorene-anthracene conjugates has been explored to create materials with potential applications in organic electronics. While the direct coupling of a fluorenyl group to the 9-position of this compound is a plausible route, specific details on this transformation are part of broader synthetic strategies for creating larger polyaromatic systems. researchgate.net The general approach often involves the functionalization of the anthracene core, for example, through formylation at the 9-position, to enable subsequent coupling reactions. chemrxiv.org
Construction of Diradicaloids
The synthesis of stable diradicaloids, molecules with two unpaired electrons, is a significant challenge in organic chemistry. The this compound unit serves as a crucial building block in creating kinetically stabilized diradicaloid systems. The tert-butyl groups enhance solubility and provide steric hindrance to prevent polymerization and other degradation pathways. researchgate.net
A notable strategy involves a radical peri-annulation approach to construct complex polyaromatic Kekulé and non-Kekulé diradicaloids. The synthesis commences with the introduction of tert-butyl groups onto the anthracene core to yield this compound, which enhances both the solubility and kinetic stability of the target polycyclic aromatic products. researchgate.net Subsequent functionalization, such as formylation and conversion to a propargylic ether precursor, sets the stage for radical cyclization. researchgate.net The presence of six tert-butyl groups on the final diradicaloid core, along with other bulky substituents like (triisopropylsilyl)acetylene (B1226034) groups, is instrumental in their stabilization. researchgate.net
These synthetic efforts have led to the creation of diradicaloids with remarkably small singlet-triplet energy gaps. For instance, a synthesized Kekulé diradicaloid exhibited a singlet-triplet gap (ΔE_ST) of -0.3 kcal/mol (calculated) and -0.8 kcal/mol (experimental), while an isomeric non-Kekulé diradicaloid had a calculated ΔE_ST of +0.2 kcal/mol. researchgate.net The kinetic stability imparted by the tert-butyl groups is evidenced by the half-lives of these diradicaloids under ambient conditions; the Kekulé diradicaloid has a half-life of 42 hours, and the non-Kekulé diradicaloid has a half-life of 2 hours. researchgate.net
Table 1: Properties of Synthesized Diradicaloids Derived from this compound
| Diradicaloid Type | Calculated ΔE_ST (kcal/mol) | Experimental ΔE_ST (kcal/mol) | Half-life (ambient conditions) |
| Kekulé (K) | -0.3 | -0.8 | 42 hours |
| non-Kekulé (NK) | +0.2 | Not reported | 2 hours |
Data sourced from a study on the design and synthesis of Kekulé and non-Kekulé diradicaloids. researchgate.net
Programmable Synthesis of Organic Cages
The rigid and well-defined geometry of this compound makes it an attractive component for the construction of porous organic cages (POCs). These cages are discrete molecular architectures with internal cavities capable of encapsulating guest molecules. nih.gov The synthesis of these complex structures often relies on dynamic covalent chemistry, allowing for error correction and the formation of thermodynamically stable products. nih.gov
In a programmable approach to synthesizing organic cages with reduced symmetry, derivatives of this compound are employed as building blocks. rsc.orgrsc.org The synthesis of a key precursor, an anthracene bisaldehyde, starts with the preparation of this compound. This is achieved by reacting anthracene with tert-butanol (B103910) in trifluoroacetic acid. rsc.org This substituted anthracene unit is then incorporated into larger, often three-dimensional, cage structures through reactions like imine condensation. rsc.orgresearchgate.net
Mechanistic Studies of Rearrangements and Regioselectivity in Synthesis
The synthesis and functionalization of this compound and its derivatives are not always straightforward, with rearrangements and issues of regioselectivity presenting synthetic challenges. Mechanistic studies have been crucial in understanding and controlling these processes.
Treatment of tert-butylated anthracenes with strong acids, such as trifluoroacetic acid, can lead to rearrangement and disproportionation reactions. For example, refluxing 2-tert-butylanthracene or 9-tert-butylanthracene in trifluoroacetic acid results in a mixture of anthracene, 2-tert-butylanthracene, and this compound. thieme-connect.de Similarly, dehydrogenation of 9,10-di-tert-butyl-9,10-dihydroanthracene with trityl trifluoroacetate also yields this mixture of products. thieme-connect.de These rearrangements are important to consider when designing synthetic routes to specifically substituted anthracenes. thieme-connect.de Interestingly, the direct reaction of anthracene with tert-butyltrifluoroacetate can provide a high yield of this compound. researchgate.net
The steric bulk of the tert-butyl groups also plays a significant role in directing the regioselectivity of subsequent reactions. In the synthesis of triptycene derivatives, the Diels-Alder cycloaddition of benzyne to 9,10-disubstituted-2,6-di-tert-butylanthracenes is influenced by the substituents. For instance, the Suzuki cross-coupling of 9,10-dibromo-2,6-di-tert-butylanthracene with ferrocenylboronic acid, followed by a Diels-Alder reaction with benzyne, yields 2,6-di-tert-butyl-9,10-diferrocenyltriptycene. researchgate.netmdpi-res.com The bulky tert-butyl groups in this triptycene control the rotational barriers of the ferrocenyl substituents, leading to the existence of multiple, slowly interconverting atropisomers. researchgate.net
Electronic Structure and Spectroscopic Characterization
Advanced Spectroscopic Probes for Electronic State Analysis
Advanced spectroscopic techniques are crucial for a detailed analysis of the electronic states of 2,6-di-tert-butylanthracene. These methods allow for the elucidation of its electronic transitions, emission properties, and the dynamics of its excited states.
UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions in molecules. For a derivative of this compound, namely this compound-9,10-dicarbonitrile, the UV-Vis spectrum shows a longest absorbing wavelength (λmax) at 431 nm. rsc.org This absorption corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In a different study, the UV-Vis absorption spectra of meso-substituted porphyrins, which can be synthesized using this compound, exhibit an intense Soret band around 410–420 nm and weaker Q bands at longer wavelengths (500–650 nm), which are attributed to π–π* transitions. cardiff.ac.uk
| Compound | Solvent | λmax (nm) | Transitions |
|---|---|---|---|
| This compound-9,10-dicarbonitrile | Chloroform | 431 | Not Specified |
| meso-substituted porphyrins | Not Specified | 410-420 (Soret), 500-650 (Q-bands) | π–π* |
Photoluminescence spectroscopy provides insights into the emissive properties of molecules after they have been electronically excited. The emission spectrum of this compound-9,10-dicarbonitrile shows a maximum emission wavelength (λmax) at 453 nm when excited at its longest absorbing wavelength. rsc.org In another study, a series of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives, including a 2,6-di-tert-butyl substituted variant, were synthesized and their fluorescence quantum yields were determined to be in the range of 37-57%. psu.edu The quantum yield is a measure of the efficiency of the fluorescence process, calculated as the ratio of photons emitted to photons absorbed. enlitechnology.com For instance, the quantum yield of Nile Red in acetonitrile (B52724) is 0.78 and is often used as a reference standard. psu.edu
| Compound | Excitation Wavelength (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| This compound-9,10-dicarbonitrile | 431 | 453 | Not Specified |
| 9,10-bis(phenylethynyl)-2,6-di-tert-butylanthracene | 490 | 636 | 37.0% |
Time-resolved fluorescence spectroscopy is a powerful tool for studying the dynamics of excited states, providing information on processes that occur on timescales from femtoseconds to nanoseconds. d-nb.infolightcon.commontana.edu This technique can measure the fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state. montana.edu For example, the fluorescence lifetime of 9-tert-butylanthracene at its electronic origin is 34.9 ns. anu.edu.au In studies of a first-generation photomolecular motor, time-resolved fluorescence revealed an ultrafast decay of about 100 fs, indicating a rapid relaxation from the initially excited state. d-nb.info This is followed by a slower decay on the picosecond timescale. d-nb.info The fluorescence decay can be influenced by various factors, including the solvent and the presence of quenchers. montana.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, the ¹H NMR spectrum in chloroform-d (B32938) shows characteristic signals for the aromatic protons at δ 8.32 (s, 2H), 7.93 (d, J = 8.9 Hz, 2H), and 7.86 (d, J = 1.9 Hz, 2H). rsc.org In a lutetium complex of this compound, the tert-butyl protons appear as a singlet at 1.02 ppm in THF-d8. researchgate.net ¹³C NMR data is also crucial for structural confirmation. For this compound-9,10-dicarbonitrile, the ¹³C NMR spectrum shows signals for the tert-butyl group at 35.75 and 30.90 ppm. rsc.org
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|---|
| This compound | ¹H | CDCl₃ | 8.32 (s, 2H), 7.93 (d, J=8.9 Hz, 2H), 7.86 (d, J=1.9 Hz, 2H) | Aromatic Protons |
| [(η⁵-C₅H₅)Lu(η²-2,6-tBu₂C₁₄H₈)(THF)₂] | ¹H | THF-d₈ | 1.02 (s, 18H) | t-Bu Protons |
| This compound-9,10-dicarbonitrile | ¹³C | CDCl₃ | 35.75, 30.90 | t-Bu Carbons |
Variable-temperature (VT) NMR studies provide valuable information about dynamic processes such as hindered rotation and the interconversion of atropisomers. scielo.org.mxacs.org In derivatives of this compound, such as 9,10-diferrocenyl-2,6-di-tert-butyltriptycene, VT-NMR has been used to study the slow interconversion of six diastereomeric atropisomers. researchgate.net The energy barriers for these rotational processes can be determined by analyzing the coalescence of NMR signals as the temperature is changed. scielo.org.mxresearchgate.net For example, in a related triptycene (B166850) system, the rotational barrier was measured to be 17.6 kcal mol⁻¹. researchgate.net In a different study involving an anthracenyl bisaldehyde precursor with 2,6-di-tert-butyl-anthracene groups, a rotational Gibbs energy barrier of 87.7 kJ mol⁻¹ was determined for the interconversion of syn/anti atropisomers. rsc.org
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 9,10-diferrocenyl-2,6-di-tert-butylanthracene has been reported. researchgate.net A lutetium complex containing the this compound dianion crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.netresearchgate.netj-morphology.comjournal-vniispk.ru The crystal structure of a diacid cage molecule incorporating 2,6-di-tert-butyl-anthracene groups revealed a twisted conformation with a large dihedral angle between the anthracenyl and flanking aryl groups. rsc.org
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| [(η⁵-C₅H₅)Lu(η²-2,6-tBu₂C₁₄H₈)(THF)₂] | Orthorhombic | P2₁2₁2₁ | Structural rigidity of the Lu(O)₂Cp(anthracene) node. researchgate.netresearchgate.netj-morphology.comjournal-vniispk.ru |
| Diacid cage with 2,6-di-tert-butyl-anthracene | Not Specified | Not Specified | Twisted conformation with a ~32° axial twist angle. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Frontier Molecular Orbital Analysis
The electronic properties of this compound and its derivatives are fundamentally governed by the energy levels of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical in determining the molecule's potential for use in optoelectronic applications.
The HOMO and LUMO energy levels are frequently determined experimentally using electrochemical methods like cyclic voltammetry. imist.ma The energy levels can be calculated from the onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) processes. chemrxiv.org The empirical equations used are often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.4 eV or -4.8 eV relative to a vacuum. imist.machemrxiv.org The relationships are typically expressed as:
HOMO (eV) = -e [Eoxonset vs Fc/Fc⁺ + 4.4] imist.ma
LUMO (eV) = -e [Eredonset vs Fc/Fc⁺ + 4.4] imist.ma
Theoretical calculations, often employing Density Functional Theory (DFT), are also used to compute HOMO and LUMO values and generally show good agreement with experimental data. psu.edu For derivatives of this compound, these values have been reported. For instance, in one study on a diketone derivative, the HOMO and LUMO levels were calculated from electrochemical measurements to be -4.54 eV and -3.60 eV, respectively. chemrxiv.org In another series of derivatives designed for organic light-emitting diodes (OLEDs), the HOMO levels were found to be around -5.9 to -6.0 eV, with LUMO levels in the range of -3.1 to -3.2 eV. psu.edu
Table 1: Reported HOMO and LUMO Energy Levels for this compound Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Method | Source |
| Diketon-Diradicaloid Precursor | -4.54 | -3.60 | Calculated from CV | chemrxiv.org |
| 9,10-bis(oxadiazole) Derivative | ~ -5.9 to -6.0 | ~ -3.1 to -3.2 | Estimated from CV | psu.edu |
| 2,5-diphenyl-1,3,4-oxadiazole (B188118) Derivative | ~ -6.7 to -6.8 | ~ -3.7 | Estimated from CV | researchgate.net |
The ionization potential (IP), the energy required to remove an electron from the HOMO, and the electron affinity (EA), the energy released when an electron is added to theLUMO, are crucial parameters for charge injection and transport in organic semiconductor materials. These values can be measured directly using techniques like photoelectron spectroscopy (PES) for IP and inverse photoelectron spectroscopy (IPES) for EA. nih.gov
However, they are more commonly estimated from electrochemical data. nih.gov The onset oxidation potential (Eoxdonset) is used to estimate the IP, while the onset reduction potential (Eredonset) is used for the EA. psu.edu For a series of 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of this compound, the ionization potential was determined to be approximately 5.9–6.0 eV, with a high electron affinity of around 3.1–3.2 eV. psu.edu Another study on different oxadiazole derivatives reported higher values, with an IP of about 6.7–6.8 eV and an EA of 3.7 eV. researchgate.net These values indicate a significant energy barrier for hole injection (high IP) and efficient electron injection (high EA), making such derivatives suitable as electron-transporting materials in OLEDs. psu.eduresearchgate.net
Table 2: Ionization Potential and Electron Affinity for this compound Derivatives
| Compound Class | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Method | Source |
| 9,10-bis(2-phenyl-1,3,4-oxadiazole) Derivative | 5.9 - 6.0 | 3.1 - 3.2 | Estimated from CV | psu.edu |
| 2,5-diphenyl-1,3,4-oxadiazole Derivative | 6.7 - 6.8 | 3.7 | Estimated from CV | researchgate.net |
| Polymer of Intrinsic Microporosity (PIM) Derivative | 5.86 | 3.51 | PESA (IP), Estimated (EA) | nih.gov |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Intramolecular Electronic Interactions and Charge Transfer Phenomena
In certain derivatives of this compound, the molecular geometry and electronic structure can facilitate intramolecular charge transfer (ICT). This phenomenon occurs when photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part.
A notable example is found in boron-doped tri(9,10-anthrylene)s, where this compound moieties act as electron donors connected to a 9,10-dihydro-9,10-diboraanthracene (DBA) acceptor core. nih.gov The solid-state structure of these molecules reveals a twisted conformation between the donor and acceptor units. nih.gov This twisted geometry is characteristic of systems exhibiting twisted intramolecular charge-transfer (TICT), which results in a highly polar excited state. nih.gov Evidence for this ICT interaction includes a very broad absorption band in the UV/Vis spectrum and a pronounced positive solvatochromism in the emission spectrum, where the emission wavelength shifts to longer wavelengths (red-shifts) in more polar solvents. nih.gov For one such compound, the emission maximum shifted from 567 nm in nonpolar cyclohexane (B81311) to 680 nm in the more polar dichloromethane. nih.gov Similarly, 9,10-bis(phenylethynyl)anthracenes containing electron-accepting groups are described as typical intramolecular charge transfer compounds. psu.edu
Excimer Formation and Aggregation-Induced Emission Characteristics
The bulky tert-butyl groups at the 2- and 6-positions of the anthracene (B1667546) core play a crucial role in modulating intermolecular interactions in the solid state, which directly influences phenomena like excimer formation and aggregation-induced emission (AIE). researchgate.netresearchgate.net
An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and one in the ground state. Excimer formation is common in planar aromatic molecules like anthracene due to π-π stacking. The introduction of bulky tert-butyl substituents, as in this compound, can sterically influence the geometry of these excimers. researchgate.net For instance, in smectic liquid-crystalline 9,10-bis(phenylethynyl)anthracene derivatives, these bulky groups affect the excimer structures, leading to a red-shift in the excimer emission compared to unsubstituted analogues. researchgate.net In the solid state, this often results in a broad, structureless, and red-shifted emission band compared to the structured fluorescence of isolated molecules in solution. beilstein-journals.org
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netacs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. researchgate.net The non-coplanar structure of molecules with 2-tert-butylanthracene (B94940) cores can decrease the tendency to crystallize and weaken intermolecular interactions, leading to high quantum efficiency and morphological stability. researchgate.net While this compound itself is fluorescent, its derivatives can be designed to exhibit AIE. The AIE properties are typically investigated by observing the fluorescence enhancement as aggregates are formed, for example, by adding a poor solvent like water to a solution in a good solvent like tetrahydrofuran (B95107) (THF). mdpi.com
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties
Density Functional Theory (DFT) has been widely employed to investigate the molecular and electronic characteristics of 2,6-di-tert-butylanthracene and its derivatives. These calculations provide a fundamental understanding of its behavior in various chemical environments.
The introduction of bulky tert-butyl groups at the 2 and 6 positions serves to increase solubility and provide kinetic stability to the polyaromatic system. chemrxiv.org These bulky groups can also influence the conformational landscape by creating steric barriers that control the rotation of other substituents, as seen in triptycene (B166850) derivatives. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| Dihedral Angle (Anthracene-Substituent) | ~52-53° | Indicates significant twisting from planarity. psu.edu |
| Anthracene-Oxadiazole C-C Bond Length | ~1.48 Å | Suggests more single-bond character, allowing free rotation. psu.edu |
Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption and emission spectra of this compound derivatives. These theoretical spectra can then be compared with experimental data. For a series of 9,10-disubstituted anthracene (B1667546) derivatives, TD-B3LYP/6-31G(d,p) calculations have been performed to predict emission energies. psu.edu The calculated emission for one such derivative was 504 nm (2.46 eV), which showed good agreement with the experimental emission spectra recorded in chloroform, with values ranging from 2.39 to 2.42 eV. psu.edu
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using DFT, provide insights into the electronic transitions. For these derivatives, the HOMO and LUMO values are in good agreement with those determined experimentally from electrochemical measurements. psu.edu The electron affinity (EA) for these materials was calculated to be in the range of 3.1–3.19 eV, and the ionization potential was around 5.9–6.0 eV. psu.edu These values are comparable to commonly used electron transport materials in organic light-emitting diodes (OLEDs). psu.edu
| Property | Experimental Value (eV) | Calculated Value (eV) |
|---|---|---|
| Emission Energy | 2.39 - 2.42 | 2.46 psu.edu |
| Electron Affinity | ~3.1-3.2 | 3.1 - 3.19 psu.edu |
| Ionization Potential | ~5.9-6.0 | Not explicitly stated, but good agreement implied. psu.edu |
DFT calculations are crucial for understanding the energetics of reactions involving this compound. For example, in the study of diradicaloids derived from this anthracene, unrestricted symmetry-broken UCAM-B3LYP calculations were used to determine the singlet-triplet energy gap (ΔEST). chemrxiv.org For a Kekulé-type diradicaloid, the calculated ΔEST was -0.3 kcal/mol, indicating a singlet ground state. chemrxiv.org This was in close agreement with the experimental value of -0.8 kcal/mol obtained from SQUID measurements. chemrxiv.org For a non-Kekulé isomer, the calculated ΔEST was +0.2 kcal/mol, predicting a triplet ground state. chemrxiv.org
Furthermore, DFT calculations have been used to investigate the rotational barriers in atropisomers of 2,6-di-tert-butyl-9,10-diferrocenyltriptycene. researchgate.net The calculated energy barriers for the interconversion of different rotamers were in good agreement with experimental findings from variable-temperature 2D-EXSY NMR measurements. researchgate.net
DFT calculations can provide reactivity descriptors that help in predicting the chemical behavior of this compound and its derivatives. The HOMO and LUMO energy levels are fundamental descriptors. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). For the 9,10-disubstituted derivatives, the calculated HOMO/LUMO values suggest their potential as multifunctional layers in OLEDs. psu.edu
In the context of diradicaloids, the diradical character (y0) is a key descriptor calculated using DFT. A value of y0 = 0 represents a closed-shell molecule, while y0 = 1 indicates a pure diradical. For a Kekulé diradicaloid synthesized from this compound, the calculated y0 was 0.98, signifying a high degree of diradical character. chemrxiv.org
Analysis of Reaction Barriers and Transition States
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations have been utilized to study the dynamic behavior of systems containing this compound derivatives. In the context of a tribenzotriquinacene receptor synthesized from this compound, MD simulations with a first-principles parameterized force field were performed. nih.gov These simulations demonstrated the asymmetry of the rotational potential for a fullerene rotor guest molecule within the receptor, highlighting its potential as a stator in a molecular ratchet. nih.gov This showcases how MD can be used to explore the dynamic interactions and potential applications of complex supramolecular systems derived from this compound.
Computational Studies on Intermolecular Interactions (e.g., π-π Stacking)
Computational studies are valuable for elucidating the nature and strength of intermolecular interactions in the solid state. For derivatives of this compound, DFT calculations have been used to analyze crystal packing. psu.edu In the crystal structure of a 9,10-bis(oxadiazole-phenyl) derivative, the shortest distance between anthracene rings (CH to centroid) was found to be approximately 2.98 Å, and the CH–π distance from a phenyl ring C–H to the anthracene centroid was 2.88 Å. psu.edu The centroid-centroid distance between oxadiazole rings was 4.41 Å, suggesting that π-π stacking interactions are absent for this part of the molecule. psu.edu The crystal packing is therefore stabilized primarily by CH–π interactions rather than conventional π-π stacking of the aromatic cores. psu.edu The bulky tert-butyl groups also play a role in preventing close packing and aggregation in the solid state. psu.edu
Quantum Chemical Insights into Stability and Aromaticity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, stability, and aromatic character of complex organic molecules like this compound. These computational methods provide a molecular-level understanding that complements experimental observations.
Stability Analysis
The stability of this compound is significantly influenced by the presence of the two bulky tert-butyl groups. These substituents are often incorporated into polycyclic aromatic hydrocarbon (PAH) frameworks for two primary reasons: to enhance solubility in common organic solvents and to provide kinetic stability. chemrxiv.org The steric bulk of the tert-butyl groups can sterically hinder intermolecular interactions and protect the reactive positions of the anthracene core from potential reactants, thereby increasing the molecule's half-life in certain chemical environments. chemrxiv.org
In the context of designing larger, more complex molecules, this compound is a valuable starting material precisely because of the stability it confers upon the final products. chemrxiv.org For instance, in the synthesis of large Kekulé diradicaloids, which are molecules with significant open-shell character, the inclusion of tert-butyl groups on the anthracene-derived backbone is a deliberate strategy to stabilize the resulting diradicals. chemrxiv.org Computational studies on such systems, which use this compound as a foundational block, show that stability is closely linked to the singlet-triplet energy gap (ΔEST). A smaller energy gap is often indicative of higher diradical character. chemrxiv.org While specific energy calculations for this compound itself are not detailed in this context, its use as a stabilizing precursor is a key finding from computational design studies. chemrxiv.org
Aromaticity Assessment
Aromaticity is a fundamental concept that describes the unique stability and reactivity of cyclic, planar, conjugated π-electron systems. It is not a single, directly observable quantity but is instead inferred from various molecular properties. Computational chemistry provides several indices to quantify the aromaticity of specific rings within a polycyclic system.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). ethz.chpsu.edu A highly negative NICS value is indicative of a strong diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of antiaromaticity.
For the parent compound, anthracene, DFT calculations provide distinct NICS values for the central and outer rings, reflecting their different local electronic environments. ethz.chcdnsciencepub.com The outer rings are significantly more aromatic than the central ring.
Table 1: Calculated NICS and HOMA Aromaticity Indices for Anthracene Calculated NICS and HOMA values for the parent anthracene molecule provide a baseline for understanding the electronic structure. The outer rings (1 and 3) exhibit higher aromaticity compared to the central ring (2).
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. scispace.com It evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system (HOMA = 1 for benzene). psu.edu A value closer to 1 indicates higher aromaticity, while values close to or below zero suggest non-aromatic or antiaromatic character, respectively. scispace.com
Computational studies on derivatives of this compound, such as in host-guest systems or complex macrocycles, implicitly rely on the foundational electronic structure and stability of the parent molecule. nih.govrsc.org DFT calculations on these larger systems are used to corroborate experimental findings, such as establishing the absolute configuration of chiral receptors derived from this compound. nih.gov
Compound Index
Table 2: List of Chemical Compounds Mentioned
Applications in Advanced Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,6-di-tert-butylanthracene are instrumental in several key components of OLEDs, contributing to enhanced efficiency, color purity, and operational stability. researchgate.net
The wide bandgap and high photoluminescence quantum yield of the anthracene (B1667546) core make it an excellent choice for blue light emission. epdf.pub The strategic placement of tert-butyl groups at the 2 and 6 positions helps maintain a deep-blue emission by preventing the red-shift that can occur from strong intermolecular interactions. rsc.org
Researchers have designed and synthesized novel deep-blue emitters by modifying the this compound backbone. One such example is 1,1′-(this compound-9,10-diyl)dipyrene (PyTAnPy) , created for use in highly efficient OLEDs. mdpi.comlookchem.comresearchgate.net The twisted structure between the central anthracene unit and the pyrene (B120774) groups effectively disrupts π-conjugation, leading to intense deep-blue emission with high photoluminescence quantum yields. mdpi.comlookchem.com An OLED device using PyTAnPy as the emitter achieved a maximum external quantum efficiency (EQE) of 5.48% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.06), which aligns with the stringent European Broadcasting Union (EBU) standard for pure deep-blue. mdpi.comlookchem.com
In addition to being emitters, anthracene derivatives are well-established as host materials in the emissive layer of OLEDs. The bulky tert-butyl groups are crucial for creating stable amorphous films, a desirable property for host materials. epdf.pub While the commercially utilized blue host material 2-tert-butyl-9,10-di-2-naphthylanthracene (TBADN or m-ADN) is a closely related isomer, the 2,6-substitution pattern is also explored for creating host materials with high thermal stability (glass transition temperatures, Tg > 100 °C) and good device lifetimes. epdf.pubossila.com
Table 1: Performance of a Deep-Blue OLED Emitter Based on a this compound Derivative
| Emitter Compound | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
|---|
In fluorescent OLEDs, only 25% of the electrically generated excitons (singlet excitons) can emit light directly, limiting the theoretical internal quantum efficiency. Triplet-triplet annihilation (TTA) is a critical mechanism to overcome this limitation by converting non-radiative triplet excitons into emissive singlet excitons. Anthracene derivatives are particularly well-suited for TTA due to their specific energy level alignments. smcindia.org
To function effectively, an electron transporting layer (ETL) material must possess high electron affinity to facilitate electron injection from the cathode. mdpi.com The anthracene core can be chemically modified to create materials with excellent electron-transporting properties.
A derivative, 5,5'-(this compound-9,10-diyl)bis(2-p-tolyl-1,3,4-oxadiazole) , has been synthesized and investigated as an ETL material. mit.edu The inclusion of electron-withdrawing oxadiazole units enhances the material's electron affinity, making it suitable for electron transport. mdpi.com Studies of charge transport in this material revealed that its electron mobility is dependent on temperature and the thickness of the organic layer, following a trap charge limited conduction (TCLC) model. As an ETL, these anthracene-oxadiazole derivatives have shown high efficiency in OLED device structures. mdpi.com
Triplet-Triplet Annihilation (TTA) Based OLED Systems
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, and their performance hinges on the charge-carrier mobility of the organic semiconductor used in the channel. The substitution of electron-donating or-withdrawing groups at the 2 and 6 positions of the anthracene core can produce materials with either p-type (hole-transporting) or n-type (electron-transporting) semiconductor activity. mdpi.com The tert-butyl groups provide the necessary solubility for solution processing and kinetic stability for the final polyaromatic systems.
Significant research has focused on developing high-performance semiconductors based on the this compound framework. A notable example is the synthesis of novel bis-5'-alkylthiophen-2'yl-2,6-anthracene organic semiconductors. When these materials were incorporated into thin-film field-effect transistors, they demonstrated excellent performance, with mobilities as high as 0.5 cm²/Vs and high on/off current ratios exceeding 10⁷. Furthermore, these devices exhibited impressive stability, with one derivative showing an average mobility of 0.4 cm²/Vs and an on/off ratio of 10⁶ even after 15 months of storage.
Table 2: Performance of OFETs Based on a 2,6-Anthracene Derivative
| Semiconductor Compound | Max. Mobility (cm²/Vs) | On/Off Ratio | Stability Note | Reference |
|---|
Organic Photovoltaic Cells (OPVs)
In the field of solar energy, organic photovoltaic (OPV) cells offer advantages such as flexibility and low-cost manufacturing. The performance of OPVs relies on the efficient generation and transport of charge, for which anthracene derivatives have been explored as active materials. mdpi.com Specifically, the 2,6-linked anthracene unit has been used as a donor building block in donor-acceptor (D-A) copolymers for polymer solar cells. researchgate.net
In these D-A copolymers, the 2,6-anthracene derivative acts as the electron donor, while another molecule, such as benzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole (BT) , serves as the electron acceptor. researchgate.net This architecture facilitates charge separation upon light absorption. A polymer solar cell based on a copolymer with a 2,6-linked anthracene donor achieved a power conversion efficiency (PCE) of 4.34% and a high open-circuit voltage (Voc) of 0.98 V. researchgate.net Another report on a similar copolymer system using a 2,6-linked anthracene donor with a difuranyl diketopyrrolopyrrole acceptor reported a PCE of up to 2.5%. researchgate.net
Additionally, 2,6-substituted anthracene derivatives have been developed as small-molecule hole-transporting materials (HTMs) for use in perovskite solar cells, which are a highly efficient type of photovoltaic technology. lookchem.com An HTM based on a triarylamine-substituted 2,6-anthracene core achieved a PCE of 7.54% in an inverted-type perovskite solar cell, demonstrating the potential of this molecular design for efficient hole extraction and transport. lookchem.com
Table 3: Performance of Solar Cells Utilizing 2,6-Anthracene Derivatives
| Application | Derivative Type | Acceptor/Device Structure | Max. PCE (%) | Voc (V) | Reference |
|---|---|---|---|---|---|
| Polymer Solar Cell | 2,6-linked anthracene copolymer | Benzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole | 4.34 | 0.98 | researchgate.net |
| Polymer Solar Cell | 2,6-linked anthracene copolymer | Difuranyl diketopyrrolopyrrole | 2.5 | N/A | researchgate.net |
Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful method in organic synthesis, using light to drive chemical reactions under mild conditions. While the parent this compound is not the active catalyst, a key derivative, This compound-9,10-dicarbonitrile (DTAC) , has been identified as a highly effective photoredox catalyst.
DTAC was found to be particularly potent for generating electron-rich carbonyl ylides from epoxides, a reaction that failed or proceeded with very low yield using the common photoredox catalyst 9,10-dicyanoanthracene (B74266) (DCA). For example, the cycloaddition of an electron-rich epoxide with a dipolarophile proceeded in nearly quantitative yield (93-94%) using DTAC as the catalyst, whereas the same reaction with DCA yielded only trace amounts of the product. The superior performance of DTAC is attributed to its steric bulk, which prevents the formation of non-productive charge-transfer complexes with the substrate, a problem observed with the less hindered DCA. The DTAC catalyst could also be recovered and reused after the reaction, adding to its utility.
Components in Supramolecular Materials and Assemblies
The rigid and sterically hindered nature of this compound makes it a valuable building block in the field of supramolecular chemistry. Its bulky tert-butyl groups play a crucial role in directing the self-assembly of complex molecular architectures and in creating specific host-guest recognition sites. This section explores the application of this compound in the construction of sophisticated supramolecular systems.
Detailed Research Findings
Research has demonstrated the utility of this compound as a foundational component in the synthesis of chiral receptors for fullerenes. rsc.orgtdl.org A notable example involves a five-step reaction sequence starting from C₂h-symmetric this compound to produce a C₂-symmetric 1,2-diketone synthon. rsc.org This synthon is then used in a threefold condensation to create a C₃-symmetric concave tribenzotriquinacene receptor capable of forming 1:1 complexes with C₆₀ fullerene and its derivatives. rsc.org The stereochemistry of the entire process is controlled by a highly diastereo-discriminating Diels-Alder reaction of this compound with fumaric acid di(-)menthyl ester. rsc.org
In the realm of organic cages, derivatives of this compound are employed to modulate cavity size and geometry. numberanalytics.com For instance, an anthracenyl bisaldehyde precursor synthesized from this compound serves as a key component in the programmed synthesis of hexaamide cages with reduced symmetry. rsc.orgnumberanalytics.com The bulky tert-butyl groups introduce significant steric hindrance, influencing the rotational dynamics of the molecule. The anthracenyl bisaldehyde precursor exhibits syn/anti atropisomers with a rotational Gibbs energy barrier of 87.7 kJ mol⁻¹, a factor that is harnessed in the self-assembly of the final cage structure. numberanalytics.comrsc.org
Furthermore, the compound is utilized in studies of molecular recognition and sensing. Paramagnetic Co(II)-porphyrin complexes have been shown to exhibit significant chiral shifts in the presence of this compound, indicating its role as a chiral guest in host-guest systems. mdpi.com This interaction is valuable for the development of chiral NMR shift agents. mdpi.com
The steric bulk of the tert-butyl groups is also exploited in the design of molecular machines. A triptycene (B166850) derivative, 2,6-di-tert-butyl-9,10-diferrocenyltriptycene, was synthesized from 9,10-dibromo-2,6-di-tert-butylanthracene (B3126248). researchgate.net The significant steric interactions involving the tert-butyl groups create substantial barriers to rotation for the ferrocenyl units, leading to the formation of slowly interconverting atropisomers. This controlled rotational dynamic is a key feature in the development of molecular rotors and switches. researchgate.net
The following tables summarize key data from research involving this compound in supramolecular chemistry.
Table 1: Host-Guest Complexation Data for a Tribenzotriquinacene Receptor Derived from this compound
| Guest Molecule | Host-Guest Complex | Stability Constant (K) in CHCl₃/CS₂ (1:1 vol. %) |
|---|---|---|
| C₆₀ Fullerene | [C₆₀ ⊂ Receptor] | 319 (±156) M⁻¹ |
| 1'-(4-nitrophenyl)-3'-(4-N,N-dimethylaminophenyl)-pyrazolino[4',5':1,2]fullerene | [Rotor ⊂ Receptor] | 110 (±50) M⁻¹ |
Data sourced from spectroscopic titration experiments. rsc.org
Table 2: Rotational Energy Barrier for an Anthracenyl Bisaldehyde Precursor
| Precursor | Rotational Gibbs Energy Barrier (ΔG‡) |
|---|---|
| Anthracenyl bisaldehyde derived from this compound | 87.7 kJ mol⁻¹ |
This barrier corresponds to the interconversion between syn/anti atropisomers. numberanalytics.comrsc.org
Supramolecular Chemistry and Molecular Recognition
Host-Guest Interactions with Specific Substrates
The bulky tert-butyl groups and the planar aromatic system of 2,6-di-tert-butylanthracene create a distinct molecular architecture that can engage in host-guest interactions. These interactions are primarily driven by non-covalent forces such as π-π stacking and van der Waals forces.
Research has shown that this compound can act as a guest molecule, interacting with various host systems. For instance, it has been observed to form host-guest complexes with biconcave metalloporphyrins. mdpi.com Specifically, paramagnetic Co(II)-porphyrins have demonstrated significant chiral shifts for this compound, indicating a specific interaction within the porphyrin's chiral cavity. mdpi.com This suggests that the anthracene (B1667546) derivative can be selectively recognized and bound by appropriately designed host molecules.
Furthermore, the interaction of this compound with other molecules can be influenced by its substitution pattern. For example, in the context of fullerene chemistry, monoadducts of acs.orgfullerene with this compound have been studied. researchgate.net These adducts decompose upon heating, regenerating the fullerene and the anthracene derivative, which highlights the reversible nature of the interaction. researchgate.net
The table below summarizes some of the observed host-guest interactions involving this compound.
| Host Molecule | Guest Molecule | Type of Interaction | Observed Effect |
| Paramagnetic Co(II)-porphyrin | This compound | Chiral Recognition | Significant chiral shifts in NMR |
| acs.orgFullerene | This compound | Diels-Alder Adduct | Thermal decomposition to reactants |
Formation of Coordination Complexes with Metal Centers
The anthracene core of this compound can act as a ligand, coordinating to metal centers to form organometallic complexes. The presence of the bulky tert-butyl groups can influence the coordination geometry and the stability of the resulting complexes.
A notable example is the formation of a lutetium cyclopentadienyl (B1206354) complex with the this compound dianion. researchgate.netj-morphology.comrsc.org In this complex, [(η⁵-C₅H₅)Lu(η²-2,6-tBu₂C₁₄H₈)(THF)₂], the lutetium atom is coordinated to the anthracene dianion. researchgate.netj-morphology.comrsc.org X-ray diffraction studies have revealed the specific binding mode and the structural rigidity of the complex. researchgate.netrsc.org The bulky tert-butyl groups play a crucial role in stabilizing the complex and influencing its structure in the solid state and in solution, as confirmed by NMR spectroscopy. researchgate.net
The ability of the anthracene moiety to coordinate with metal ions is a key aspect of its supramolecular behavior. This has been further demonstrated in the formation of complexes with other rare-earth elements and transition metals. j-morphology.comrsc.orgresearchgate.net For instance, a dinuclear Ag(I)-macrocycle has been shown to encapsulate an anthracene molecule, demonstrating multipoint Ag–π bonding. rsc.org While this study used unsubstituted anthracene, it highlights the potential for substituted anthracenes like the 2,6-di-tert-butyl derivative to engage in similar interactions.
The coordination of this compound to metal centers is a promising area for the development of new materials with interesting electronic and catalytic properties.
Mechanistic Insights into Molecular Encapsulation and Recognition
The processes of molecular encapsulation and recognition involving this compound are governed by a combination of steric and electronic factors. The planar and electron-rich anthracene core provides a surface for π-π interactions, while the bulky tert-butyl groups introduce steric constraints that can lead to selective binding.
Studies on host-guest systems have provided insights into these mechanisms. For example, the recognition of this compound by chiral porphyrin hosts demonstrates the principle of chiral recognition, where the host cavity has a specific three-dimensional structure that preferentially binds one enantiomer of a chiral guest or, in this case, a specific achiral guest with a defined shape. mdpi.com The observed NMR shifts are a direct consequence of the close association between the host and guest, indicating a well-defined encapsulated state. mdpi.com
The encapsulation of molecules within larger host structures can also modulate their reactivity. For example, the encapsulation of a C₆₀-anthracene monoadduct within a Pd(II) coordination bowl was shown to control the functionalization of the fullerene. researchgate.net This demonstrates how the confined environment of a host can influence chemical reactions of an encapsulated guest.
The dynamic nature of these interactions is also an important aspect. For instance, the formation of atropisomers in 2,6-di-tert-butyl-9,10-diferrocenyltriptycene, which is synthesized from a this compound derivative, highlights the restricted rotation around single bonds due to steric hindrance. nih.gov The study of these dynamic processes provides valuable information on the energy barriers and conformational preferences in these complex supramolecular systems. nih.gov
Influence of Tert-Butyl Groups on Host-Guest Selectivity and Binding Affinity
The tert-butyl groups at the 2 and 6 positions of the anthracene core exert a profound influence on the selectivity and binding affinity in host-guest systems. These bulky substituents introduce significant steric hindrance, which can be a determining factor in molecular recognition events.
The steric bulk of the tert-butyl groups can prevent the close approach of certain guest molecules, leading to selectivity for guests with a complementary shape and size. rsc.org This steric effect can also influence the orientation of the molecule within a host's binding site, which can be crucial for achieving high binding affinity. rsc.org
Furthermore, the electronic effects of the tert-butyl groups, although generally considered to be weakly electron-donating, can also play a role. rsc.org They can subtly modify the electron density of the anthracene π-system, which can in turn affect the strength of π-π stacking interactions and cation-π interactions with metal ions. rsc.org
The interplay of these steric and electronic effects is critical in determining the host-guest chemistry of this compound. For instance, in the formation of organic cages, the rotational barrier of the this compound unit, which is influenced by the tert-butyl groups, can affect the self-assembly process and the final cage structure.
Structure Property Relationships and Design Principles
Influence of Tert-Butyl Substituents on Molecular Conformation and Planarity
The introduction of tert-butyl groups at the 2 and 6 positions of the anthracene (B1667546) scaffold imposes significant steric strain, which forces the molecule to deviate from the ideal planarity characteristic of the parent anthracene. While the anthracene fused ring system itself is not perfectly planar, even in the gas phase, the presence of bulky substituents exacerbates this distortion. yu.edu.jo Theoretical and experimental studies on substituted anthracenes have shown that the size of the substituent is a decisive factor in the degree of geometric bending. yu.edu.jo Larger substituents cause a greater deviation from planarity, leading to a distorted or bent molecular backbone. yu.edu.joresearchgate.net
In the case of 2,6-di-tert-butylanthracene and its derivatives, the tert-butyl groups are displaced from the plane of the aromatic rings to minimize steric hindrance. yu.edu.jo This distortion is not merely a localized effect but impacts the entire molecule's conformation. For instance, in triptycene (B166850) derivatives synthesized from this compound, the steric interactions between the tert-butyl groups are shown to control the rotational barriers of other attached groups. researchgate.net This prevention of a fully planar arrangement is a key structural feature that dictates many of the compound's material properties, such as its tendency to form amorphous, glass-like films rather than highly crystalline structures.
Impact of Substitution Patterns on Electronic and Photophysical Properties
The substitution pattern on the anthracene core directly modulates its electronic and photophysical behavior. The tert-butyl groups in this compound, while primarily introduced for steric control, also exert electronic effects. Generally, alkyl groups are weakly electron-donating. However, the dominant effect of bulky substituents like tert-butyl groups is often steric, which can alter the electronic properties by modifying the molecular geometry and intermolecular interactions. For example, studies on related anthracene derivatives have shown that bulkier substituents can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve properties like hole injection in electronic devices.
The photophysical properties are particularly sensitive to substitution. The tert-butyl groups at the 2 and 6 positions can influence the formation of excimers (excited-state dimers), which are crucial in the context of solid-state luminescence. researchgate.net While bulky groups are often employed to suppress intermolecular interactions and thus prevent excimer formation, their specific placement can also be used to induce and control the geometry of excimers, leading to red-shifted emission. researchgate.netresearchgate.net Furthermore, the steric hindrance provided by the tert-butyl groups can reduce non-radiative decay pathways by inhibiting excessive molecular motion and preventing close packing that leads to fluorescence quenching. This can result in enhanced fluorescence quantum yields in the solid state. nih.gov In derivatives of this compound, high electron affinities (around 3.1–3.2 eV) and ionization potentials (around 5.9–6.0 eV) have been achieved, making them suitable for electron transport layers in organic light-emitting diodes (OLEDs). psu.edu
| Compound Derivative | Key Property | Value | Significance |
|---|---|---|---|
| 9,10-bis(phenyloxadiazole) derivative of this compound | Electron Affinity (EA) | ~3.1-3.2 eV | Suitable for electron transport layers (ETL) in OLEDs. psu.edu |
| 9,10-bis(phenyloxadiazole) derivative of this compound | Ionization Potential (IP) | ~5.9-6.0 eV | Comparable to commonly used Alq3. psu.edu |
| 2,6-di(6-tert-butylnaphthyl)anthracene (TBU-DNA) | Solid-State Photoluminescence Quantum Yield (ΦF) | ~74.9 % | Demonstrates highly efficient solid-state emission. nih.gov |
| Boron-doped dianthryl-DBA with inward-pointing tert-butyl groups | Absorption Maximum (λmax) | 510 nm | Broad absorption band indicating Twisted Intramolecular Charge-Transfer (TICT). nih.gov |
| Boron-doped dianthryl-DBA with inward-pointing tert-butyl groups | Emission Maximum (λem) | 567 nm (in C6H12) to 680 nm (in CH2Cl2) | Shows pronounced positive solvatochromism, confirming a highly polar excited state. nih.gov |
Rational Design Strategies for Tailored Material Performance
This compound is a versatile building block in the rational design of advanced organic materials. Its primary role is to impart solubility and kinetic stability and to control the supramolecular organization through steric hindrance. chemrxiv.org These features are exploited in several areas:
Organic Electronics: The compound and its derivatives are used to create high-performance materials for OLEDs and Organic Light-Emitting Transistors (OLETs). By incorporating this compound units, researchers can design molecules that form stable amorphous films, which are crucial for device longevity and efficiency. psu.edu For example, 2,6-di(6-tert-butylnaphthyl)anthracene was specifically designed to achieve a unique crystal packing that results in both high solid-state emission and excellent charge carrier mobility (μ = 5.0 cm² V⁻¹ s⁻¹), leading to highly efficient OLETs. nih.gov
Diradicaloids: The kinetic stability afforded by the bulky tert-butyl groups is critical in the synthesis of stable open-shell diradicaloids. chemrxiv.org These molecules have unique electronic and magnetic properties, and the this compound moiety serves to sterically protect the reactive radical centers, increasing their half-life. chemrxiv.org
Porous Materials: The contorted shape of molecules derived from this compound can be used to create Polymers of Intrinsic Microporosity (PIMs). The inefficient packing of these rigid and awkward-shaped molecules leads to the formation of materials with permanent, interconnected voids, which can be used for gas storage and separation. cardiff.ac.uk
Supramolecular Chemistry: The defined geometry and steric profile of this compound make it a useful component in designing complex host-guest systems, such as self-assembled cages for fullerene recognition. acs.org
Steric Control over Intermolecular Interactions and Solid-State Organization
The most significant consequence of introducing tert-butyl groups at the 2 and 6 positions is the precise control they exert over intermolecular forces and solid-state packing. The sheer bulk of these groups effectively prevents the close co-facial π-π stacking that is typical for unsubstituted polycyclic aromatic hydrocarbons. This steric repulsion has several important implications for material properties:
Formation of Amorphous Films: The frustration of π-π stacking disrupts long-range crystalline order, promoting the formation of stable, amorphous glasses. This is highly desirable for the fabrication of uniform thin films in OLEDs, as it prevents crystallization that can lead to device failure.
Engineered Crystal Packing: While often used to prevent crystallization, tert-butylation can also be a tool to engineer specific, desirable crystalline arrangements. In the case of 2,6-di(6-tert-butylnaphthyl)anthracene, the terminal tert-butyl groups guide the molecules into a "slipped herringbone" packing motif. nih.gov This arrangement allows for sufficient electronic coupling for efficient charge transport while simultaneously minimizing strong exciton-exciton coupling that would otherwise quench solid-state luminescence. nih.gov
Tuning Intermolecular Distances: The tert-butyl groups act as "standoffs," precisely defining the minimum distance between adjacent anthracene cores. In rubicene (B91611) derivatives incorporating this compound units, the molecules adopt a slip-stacked arrangement specifically to avoid the steric clash between the bulky groups on neighboring molecules. researchgate.net This control over intermolecular spacing is fundamental to tuning the electronic and photophysical properties of the material in the solid state.
| Derivative System | Observed Packing Motif | Key Consequence | Reference |
|---|---|---|---|
| General this compound | Disrupted π-π stacking | Promotes formation of amorphous films, prevents unfavorable packing. | |
| 2,6-di(6-tert-butylnaphthyl)anthracene (TBU-DNA) | "Slipped herringbone" | Enables both high carrier mobility (5.0 cm² V⁻¹ s⁻¹) and high solid-state emission (ΦF ≈ 74.9 %). | nih.gov |
| Rubicene derivative with this compound | Slip-stacked columns | Avoids steric hindrance between tert-butyl groups on adjacent molecules. | researchgate.net |
| 2,6-di-tert-butyl-9,10-diferrocenyltriptycene | Controlled rotamer barriers | Steric interactions dictate the dynamic behavior and interconversion of atropisomers. | researchgate.net |
Future Perspectives and Emerging Research Directions
Integration into Multifunctional Organic Materials with Enhanced Stability
A primary advantage of the 2,6-di-tert-butylanthracene unit is its ability to enhance the solubility and kinetic stability of large polycyclic aromatic hydrocarbons (PAHs). chemrxiv.org The bulky tert-butyl groups act as steric shields, preventing unwanted intermolecular interactions and degradation pathways that often plague larger acenes. chemrxiv.orgnih.gov This has been a key factor in the successful synthesis of novel materials.
Research has shown that incorporating this moiety is a foundational step in creating complex diradicaloids. chemrxiv.org The tert-butyl groups stabilize the final diradical structures and ensure they are soluble in various organic solvents, which is crucial for processing and characterization. chemrxiv.org Similarly, it has served as a starting point for a four-step synthetic route to a series of soluble diarenoperylenes, which are promising for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net The stability and solubility imparted by the this compound core allow for the creation of materials with up to 13 linearly fused rings, which possess unique and vibrant photophysical properties. nih.gov Furthermore, derivatives have been developed for use as electron transport layers in Organic Light Emitting Diodes (OLEDs), where the high thermal stability and amorphous film-forming ability are critical for device longevity and performance. researchgate.netresearchgate.net
Exploration of Novel Derivatives with Tunable Electronic and Photophysical Characteristics
The this compound scaffold is a versatile platform for synthesizing novel derivatives with finely tuned electronic and photophysical properties. By chemically modifying the anthracene (B1667546) core, researchers can manipulate the material's behavior for specific applications.
One area of exploration is the synthesis of Kekulé and non-Kekulé diradicaloids. chemrxiv.org These molecules exhibit unique magnetic properties, with a calculated singlet-triplet energy gap (Δ𝐸ST) approaching zero. chemrxiv.org The Kekulé diradicaloid, stabilized by six tert-butyl groups, shows a half-life of 42 hours under ambient conditions, demonstrating the stability provided by the substituted anthracene core. chemrxiv.org
Another avenue involves creating extended π-conjugated systems. Researchers have synthesized a series of perylene (B46583) oligomers based on this compound, resulting in PAHs with up to 13 linearly fused rings. nih.gov These oligomers exhibit bright and colorful photophysical properties, with absorption and emission spectra that can be controlled by the number of fused rings. nih.gov
Furthermore, derivatives where 2,5-diphenyl-1,3,4-oxadiazole (B188118) groups are attached to the 9 and 10 positions of the this compound core have been synthesized. researchgate.net These molecules have been investigated as multifunctional materials for OLEDs, acting as efficient n-type emitters and electron transport layers with high electron affinity (around 3.7 eV) and high thermal stability. researchgate.netresearchgate.net The properties of these derivatives highlight the potential to create materials with tailored charge transport and luminescent characteristics.
| Derivative Type | Key Features | Potential Application | Research Finding |
| Kekulé Diradicaloid | High diradical character (0.98); Half-life of 42 hours. chemrxiv.org | Spintronics, Molecular Magnets | Stabilized by six tert-butyl groups; exhibits a small experimental singlet-triplet energy gap (Δ𝐸ST) of -0.8 kcal/mol. chemrxiv.org |
| Perylene Oligomers (e.g., PO-13) | Up to 13 linearly fused rings; Bright photophysical properties. nih.gov | Organic Electronics, Photonics | Synthesis achieved through iterative Suzuki–Miyaura cross-coupling reactions starting from a this compound derivative. nih.gov |
| Oxadiazole Derivatives | High electron affinity (~3.7 eV); High thermal stability; Pure blue or green emission. researchgate.netresearchgate.net | Organic Light Emitting Diodes (OLEDs) | Serve as efficient electron transport layers and n-type emitters. researchgate.netresearchgate.net |
| 9,10-disubstituted anthracenes | Excellent chemical and thermal stability; Good electron transport performance. google.com | Blue Organic Electroluminescent Materials | Devices using these materials as the host luminescent layer can achieve high efficiency. google.com |
Computational Design and High-Throughput Screening of this compound Architectures
Computational methods are becoming indispensable for accelerating the discovery and optimization of new materials based on this compound. Density Functional Theory (DFT) calculations and other computational tools allow researchers to predict the structural, electronic, and photophysical properties of novel architectures before undertaking complex and time-consuming synthesis. researchgate.net
For instance, DFT calculations have been used to analyze the planar aromatic framework of rubicene-based nanographenes derived from substituted anthracenes, providing insights into their π-conjugation. researchgate.net Computational studies have also explored the reactivity of related boron-doped polycyclic aromatic hydrocarbons, using methods like the activation strain model to understand how structural modifications influence reaction barriers and thermodynamics. acs.org This knowledge can guide the rational design of new derivatives with desired reactivity for creating complex materials. acs.org
The principles of high-throughput computational screening, already being applied to discover materials like organic cages, represent a significant future direction. rsc.org By creating virtual libraries of this compound derivatives and computationally screening them for target properties—such as specific energy gaps, absorption wavelengths, or charge mobilities—researchers can rapidly identify the most promising candidates for synthesis. This approach, which merges computational chemistry with automated workflows, can dramatically accelerate the development cycle for new high-performance organic materials. rsc.orgpaacademy.com
Advancements in Synthesis for Scalable Production and Purity Control
Progress in the practical application of this compound and its derivatives hinges on the development of efficient, scalable, and high-purity synthetic methods. While traditional methods like Friedel-Crafts alkylation are used, they can present challenges. smolecule.com Recent research has focused on modern synthetic strategies to improve yield, scalability, and control over the final product.
One notable advancement is the use of iridium-catalyzed borylation of 9,10-dihydroanthracene (B76342) derived from this compound. nih.govresearchgate.net This key step, followed by cross-coupling reactions, enables the rapid generation of a wide array of soluble diarenoperylenes in sufficient quantities for detailed study. nih.govresearchgate.net Another promising approach involves the oxidation of this compound to 2,6-di-tert-butylanthraquinone using hydrogen peroxide and recyclable Brønsted acidic ionic liquids as catalysts. acs.org This method achieved a high yield of up to 92% and offers a more sustainable and cost-effective route for producing key intermediates. acs.org
Researchers are continuously refining synthetic protocols to enhance efficiency and accessibility. The development of practical, scalable syntheses for building blocks derived from this compound is crucial for producing iptycene-derived bipyridazines and other complex heterocyclic structures. mit.edu
| Synthetic Method | Reactants/Catalysts | Product | Yield | Key Advantage |
| Alkylation rsc.org | Anthracene, tert-butyl alcohol, trifluoroacetic acid | This compound | 47.5% | Direct synthesis from anthracene. rsc.org |
| Oxidation acs.org | This compound, H₂O₂, Brønsted acidic ionic liquid | 2,6-di-tert-butylanthraquinone | up to 92% | High yield, recyclable catalyst. acs.org |
| Iridium-catalyzed borylation & Cross-coupling nih.govresearchgate.net | Derivative of this compound, ortho-bromoaldehydes | Diarenoperylenes | - | Scalable route to a large number of soluble derivatives. nih.govresearchgate.net |
| Diels-Alder Reaction cardiff.ac.uk | This compound | Triptycene (B166850) derivatives | - | Synthesis of complex, non-aggregating structures. cardiff.ac.uk |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-di-tert-butylanthracene, and how do purification methods impact its crystallinity?
- Methodology : this compound is synthesized via alkylation of anthracene using tert-butyl halides under Friedel-Crafts conditions. Post-synthesis purification typically involves vacuum sublimation (5 × 10⁻² torr) to remove impurities, which is critical for achieving high crystallinity suitable for X-ray diffraction studies . Contaminants such as unreacted anthracene derivatives can disrupt crystal packing, necessitating rigorous sublimation protocols.
Q. How is this compound characterized for structural integrity in rare-earth complexes?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the η²-coordination mode of the anthracene dianion in complexes like [CpLu(2,6-tBu₂C₁₄H₈)(THF)₂]. Key metrics include bond-length alternation in the anthracene backbone and torsional angles between tert-butyl groups and the aromatic plane, which influence steric stabilization .
Advanced Research Questions
Q. What electronic and steric effects do tert-butyl substituents impart in dianionic anthracenide ligands for rare-earth coordination chemistry?
- Methodology : The bulky tert-butyl groups at the 2,6-positions enforce a planar anthracene dianion structure, reducing π-π stacking interactions and stabilizing low-coordination-number metal centers. Density Functional Theory (DFT) calculations correlate steric bulk with reduced ligand mobility, as observed in [Ln(C₅PhₙHₙ−₅)(2,6-tBu₂C₁₄H₈)] complexes . Contrast this with smaller substituents (e.g., methyl), which permit greater conformational flexibility but increase aggregation risks.
Q. How do contradictory reports on the luminescence properties of this compound-based complexes arise, and how can they be resolved?
- Methodology : Discrepancies often stem from solvent polarity or trace oxygen in samples. For example, THF-coordinated lutetium complexes exhibit quenched luminescence due to solvent-induced charge-transfer states, while rigorously degassed samples in non-polar solvents show enhanced emission. Use time-resolved spectroscopy to isolate solvent effects .
Q. What strategies optimize the use of this compound in chiral stator systems for supramolecular rotors?
- Methodology : The compound serves as a rigid backbone in chiral stators like di[(1R)-menthyl] this compound dicarboxylate. Enantiomeric purity (>98%) is confirmed via high-performance thin-layer chromatography (HPTLC) with MeOH eluent. Optical activity ([α]²⁰ᴅ = -53.3°) must be monitored to ensure stereochemical fidelity during esterification steps .
Data Contradiction Analysis
Q. Why do some studies report η²-coordination of this compound dianions, while others observe η⁴-binding modes?
- Resolution : Coordination mode depends on the metal’s ionic radius and solvent accessibility. Smaller lanthanides (e.g., Lu³⁺) favor η²-binding due to higher charge density, while larger ions (e.g., La³⁺) adopt η⁴ modes. Solvent choice (e.g., THF vs. DME) further modulates coordination geometry by competing for metal-binding sites .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound under inert atmospheres?
- Protocol : Due to air sensitivity of the dianion form, use Schlenk-line techniques for synthesis and gloveboxes for storage. Degas solvents (THF, DME) via freeze-pump-thaw cycles. Monitor oxygen levels (<1 ppm) using fluorescence-based sensors to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
